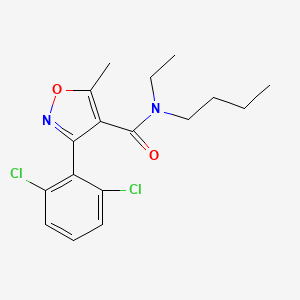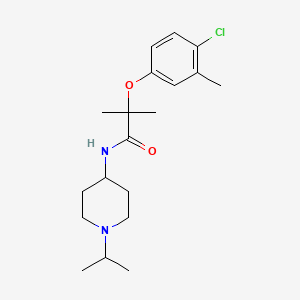
ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate, also known as E-4031, is a chemical compound that has been widely used in scientific research for its unique properties. It is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes and has been used to study the role of IKr in cardiac repolarization.
Mécanisme D'action
Ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate selectively blocks the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes. This results in a prolongation of the action potential duration and QT interval, which can lead to arrhythmia induction.
Biochemical and Physiological Effects:
ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to prolong the action potential duration and QT interval in cardiac myocytes, which can lead to arrhythmia induction. ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has also been shown to induce a dose-dependent increase in the amplitude of the inward rectifier potassium current (IK1).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate in lab experiments is its selectivity for IKr. This allows researchers to specifically study the effects of IKr blockade on cardiac repolarization. However, one limitation of using ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate is its potential to induce arrhythmias, which can complicate data interpretation.
Orientations Futures
There are a number of future directions for research involving ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate. One area of interest is the molecular mechanisms underlying drug-induced long QT syndrome. Another area of interest is the development of new drugs that selectively target IKr and have a lower risk of inducing arrhythmias. Additionally, ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate could be used to study the effects of IKr blockade on other physiological systems, such as the nervous system.
Méthodes De Synthèse
The synthesis of ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate involves the reaction of 6-methoxy-4-methyl-2-quinolinecarboxylic acid with piperidine and ethyl chloroformate. The resulting product is then purified through recrystallization to obtain pure ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate.
Applications De Recherche Scientifique
Ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has been used extensively in scientific research to study the role of IKr in cardiac repolarization. It has been used to investigate the effects of IKr blockade on action potential duration, QT interval prolongation, and arrhythmia induction. ethyl 1-(6-methoxy-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has also been used to study the molecular mechanisms underlying drug-induced long QT syndrome.
Propriétés
IUPAC Name |
ethyl 1-(6-methoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-4-24-19(22)14-7-9-21(10-8-14)18-11-13(2)16-12-15(23-3)5-6-17(16)20-18/h5-6,11-12,14H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDMEULXSDAMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=C(C=C(C=C3)OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(6-methoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-benzodioxol-5-yl[4-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B4973887.png)
amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4973891.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4973900.png)
![3-(4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4973902.png)
![N-benzyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4973905.png)
![methyl 7-cyclopropyl-3-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4973906.png)
![N-allyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4973931.png)

![N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4973938.png)
![N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B4973944.png)
![methyl 4-(2,5-dimethylphenyl)-2-[(3-ethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4973945.png)
